REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([F:14])([F:13])[F:12])(=O)=O)=[CH:4][CH:3]=1.ClC1C=CC(S)=CC=1.C(=O)([O-])[O-].[K+].[K+].BrC(F)(F)F>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:11]([F:14])([F:12])[F:13])=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC(F)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 60° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
topped with a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
may be prepared
|
Type
|
CUSTOM
|
Details
|
##STR11## A mixture was formed in the flask from the following materials
|
Type
|
CUSTOM
|
Details
|
was bubbled into the mixture for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while warming to room temperature (about 23° C.)
|
Type
|
ADDITION
|
Details
|
poured into 300 mL of water
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to form a product
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 300 mL of methylene chloride
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with 250 mL of water
|
Type
|
CUSTOM
|
Details
|
The product-containing, methylene chloride phase was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
up to 100° C.
|
Type
|
DISTILLATION
|
Details
|
were then distilled off under reduced pressure (about 0.5 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
the remaining product was then distilled over a short distillation column under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |